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Compound of Interest

Compound Name: 3-Bromo-6-methylpicolinaldehyde

CAS No.: 1060810-14-1

Cat. No.: B6231581

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-
methylpicolinaldehyde, a substituted pyridine derivative of interest in synthetic and medicinal

chemistry. While specific literature on this compound is emerging, this document synthesizes

available data and provides expert insights based on the established chemistry of related

structural analogs. This guide will cover the compound's identification, proposed synthesis,

physicochemical properties, expected reactivity, and potential applications as a versatile

building block in drug discovery.

Compound Identification and Properties
3-Bromo-6-methylpicolinaldehyde, a halogenated pyridine-2-carboxaldehyde, is a key

heterocyclic building block. Its structure, featuring a reactive aldehyde group, a bromine atom,

and a methyl group on the pyridine ring, offers multiple points for chemical modification, making

it a valuable intermediate for constructing more complex molecules.
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Table 1: Compound Identification

Identifier Value

Systematic Name 3-Bromo-6-methylpyridine-2-carbaldehyde

Common Name 3-Bromo-6-methylpicolinaldehyde

CAS Number 1060810-14-1

Molecular Formula C₇H₆BrNO

Molecular Weight 200.03 g/mol

SMILES CC1=NC(=C(C=C1)Br)C=O

Table 2: Predicted Physicochemical Properties

Property Predicted Value Notes

Appearance Off-white to yellow solid
Based on similar brominated

pyridine aldehydes.

Melting Point Not available
Expected to be a solid at room

temperature.

Boiling Point >200 °C (Predicted)
High boiling point is typical for

such structures.

Solubility
Soluble in organic solvents like

DCM, THF, and alcohols.

Based on general solubility of

similar compounds.

Synthesis and Elucidation
While a specific, peer-reviewed synthesis for 3-Bromo-6-methylpicolinaldehyde is not widely

published, a highly plausible and efficient route can be proposed based on established

methodologies for analogous compounds. A common and effective method for the synthesis of

picolinaldehydes is the oxidation of the corresponding primary alcohol.

Proposed Synthetic Workflow
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The synthesis would likely begin with the commercially available 2,3-dibromo-6-methylpyridine.

A selective lithium-bromine exchange at the 2-position, which is more activated, followed by

quenching with a formylating agent like N,N-dimethylformamide (DMF) would yield the target

aldehyde. An alternative, and often milder, route involves the oxidation of the corresponding

alcohol, 3-Bromo-6-methyl-2-pyridinemethanol. This alcohol precursor could be synthesized

from a suitable starting material. A well-established method for this oxidation is the use of Dess-

Martin periodinane (DMP), known for its mild conditions and high yields[1].

Proposed Synthesis of 3-Bromo-6-methylpicolinaldehyde

3-Bromo-6-methyl-2-pyridinemethanol
(Precursor)

Dess-Martin Periodinane (DMP)
in Dichloromethane (DCM)

 Oxidation 

Aqueous Workup
(Quenching with NaHCO₃/Na₂S₂O₃)

3-Bromo-6-methylpicolinaldehyde
(Final Product)

Column Chromatography

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chemicalbook.com/synthesis/3-fluoro-6-bromo-2-pyridinecarboxaldehyde.htm
https://www.benchchem.com/product/b6231581/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-3-bromo-6-methylpicolinaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6231581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Proposed synthetic workflow for 3-Bromo-6-methylpicolinaldehyde.

Detailed Experimental Protocol (Proposed)
Reaction Setup: To a solution of 3-Bromo-6-methyl-2-pyridinemethanol (1.0 eq) in dry

dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-

Martin periodinane (1.5 eq) portion-wise at 0 °C.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-

4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30

minutes.

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).

Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by

flash column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected ¹H and ¹³C NMR chemical

shifts can be predicted based on the structure and data from similar compounds.

Table 3: Predicted ¹H and ¹³C NMR Data
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Position
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

Aldehyde (-CHO) ~10.1 ~192

Pyridine-H4 ~7.8 ~140

Pyridine-H5 ~7.4 ~125

Methyl (-CH₃) ~2.6 ~24

Pyridine-C2 - ~152

Pyridine-C3 - ~120

Pyridine-C6 - ~160

Chemical Reactivity and Synthetic Utility
The chemical reactivity of 3-Bromo-6-methylpicolinaldehyde is dictated by its three key

functional components: the aldehyde, the bromine atom, and the pyridine ring. This trifecta of

reactivity makes it a highly versatile synthetic intermediate.

Reactions at the Aldehyde Group
The formyl group is a gateway to a multitude of chemical transformations:

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-bromo-6-

methylpicolinic acid.

Reduction: Can be reduced to the primary alcohol, 3-bromo-6-methyl-2-pyridinemethanol.

Reductive Amination: Can undergo reductive amination with primary or secondary amines to

form various substituted aminomethylpyridines.

Condensation Reactions: Can participate in aldol, Knoevenagel, and Wittig-type reactions to

form carbon-carbon bonds.

Reactions at the Bromine Atom
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The bromine atom at the 3-position of the pyridine ring is amenable to various cross-coupling

reactions, which are fundamental in modern drug discovery for creating molecular complexity.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium

catalyst to form a C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C triple

bonds.

Stille Coupling: Coupling with organostannanes.

Reactivity Map of 3-Bromo-6-methylpicolinaldehyde
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Caption: Key reaction pathways for 3-Bromo-6-methylpicolinaldehyde.

Applications in Drug Discovery and Medicinal
Chemistry
The substituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in

numerous approved drugs. The combination of functionalities in 3-Bromo-6-
methylpicolinaldehyde makes it a valuable starting material for accessing novel chemical
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space. While no commercial drugs are directly synthesized from this specific aldehyde, its

structural elements are present in various biologically active compounds.

Heterocyclic compounds are of critical importance to medicinal chemists, and new synthetic

methodologies that allow for rapid access to a wide variety of functionalized heterocycles are

having a significant impact in the pharmaceutical industry[2]. The ability to use this compound

in diverse reactions such as cross-coupling and condensation allows for the efficient

construction of compound libraries for screening. For instance, related bromo-pyridine

aldehydes are used in the synthesis of inhibitors for various enzymes and receptors. The

general class of substituted quinolines and pyridines has been explored for a range of

therapeutic targets, including prostaglandin F2α inhibitors.

Safety and Handling
As with any laboratory chemical, 3-Bromo-6-methylpicolinaldehyde should be handled with

appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is

not widely available, data from structurally related compounds suggest the following:

General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye

irritation.

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.

Conclusion
3-Bromo-6-methylpicolinaldehyde is a promising, albeit currently under-documented,

building block for chemical synthesis. Its rich functionality allows for a diverse range of

chemical transformations, making it a valuable tool for medicinal chemists and drug discovery

professionals. As new synthetic methodologies are developed, the utility of such versatile

intermediates is expected to grow, enabling the exploration of novel chemical matter for

therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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